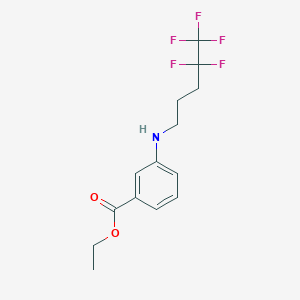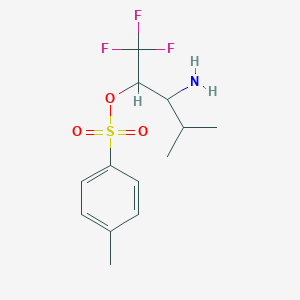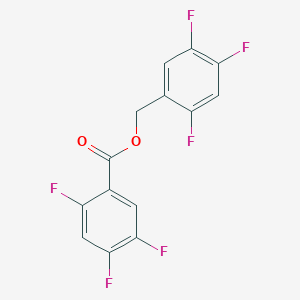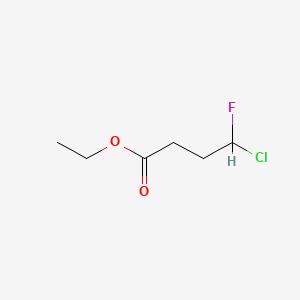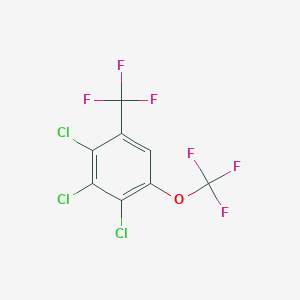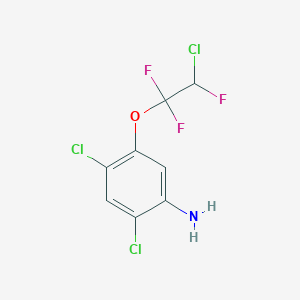
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline, or 2,4-D, is a chlorinated aniline that is used in a variety of scientific research applications. It is a versatile compound that can be used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes.
Applications De Recherche Scientifique
2,4-D is used as an intermediate in the synthesis of organic compounds, as a reagent for organic reactions, and as a tool for investigating biochemical and physiological processes. It is also used in the synthesis of pharmaceuticals and pesticides, and as a catalyst for various chemical reactions.
Mécanisme D'action
2,4-D is a chlorinated aniline, and its mechanism of action is believed to be due to its ability to interact with a variety of proteins and enzymes. Specifically, it is believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes.
Biochemical and Physiological Effects
2,4-D has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation and other physiological processes. It has also been shown to inhibit the activity of enzymes involved in the synthesis of neurotransmitters, which are important regulators of mood and behavior. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of lipids, which are important components of cellular membranes.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-D is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its availability, its low cost, and its relatively low toxicity. However, it also has some limitations, including its relatively short shelf life and its susceptibility to oxidation when exposed to air. Additionally, it can be difficult to obtain in large quantities, and it can be difficult to store and handle in the laboratory.
Orientations Futures
The potential future directions for 2,4-D research are numerous. For example, further research could be conducted to investigate the effects of 2,4-D on other physiological processes, such as the immune response, the cardiovascular system, and the nervous system. Additionally, further research could be conducted to investigate the potential therapeutic applications of 2,4-D, such as its use in the treatment of inflammatory diseases and other conditions. Finally, further research could be conducted to investigate the potential environmental implications of 2,4-D, such as its potential to contaminate groundwater and surface water sources.
Méthodes De Synthèse
2,4-D can be synthesized by a variety of methods, including the reaction of 2,4-dichloroaniline with trifluoroacetic acid and anhydrous aluminum chloride. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 0°C to 50°C. The reaction is typically complete within 24 hours, and yields a white solid product with a melting point of between 85°C and 88°C.
Propriétés
IUPAC Name |
2,4-dichloro-5-(2-chloro-1,1,2-trifluoroethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3F3NO/c9-3-1-4(10)6(2-5(3)15)16-8(13,14)7(11)12/h1-2,7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCTTYFIRZZESG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(F)Cl)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3,3,3-Trifluoro-1-(trifluoromethyl)-1-propenyl]oxy-anisole, 90%](/img/structure/B6311562.png)



